tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
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Overview
Description
tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazoline moiety, a dioxane ring, and a tert-butyl ester group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves multiple steps, including the formation of the quinazoline core, the introduction of the dioxane ring, and the attachment of the tert-butyl ester group. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can be compared with similar compounds such as:
- S-(4-tert-butyl-2-methylphenyl) N-(2-(trifluoromethyl)phenyl)thiocarbamate
- (4-tert-butyl-2-nitro-phenyl)-carbamic acid methyl ester
- N-tert-butyl-4-methoxy-benzamide These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of functional groups in this compound contributes to its distinct properties and potential uses.
Properties
Molecular Formula |
C29H40FN3O6S |
---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-[(6S)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C29H40FN3O6S/c1-16(2)25-22-15-21(23-13-18(37-29(6,7)38-23)14-24(34)39-28(3,4)5)20-12-17(30)10-11-19(20)26(22)32-27(31-25)33(8)40(9,35)36/h10-12,16,18,21,23H,13-15H2,1-9H3/t18-,21+,23+/m1/s1 |
InChI Key |
WTEMHPKEZJIRCK-JZWVFAODSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC2=C1C[C@@H](C3=C2C=CC(=C3)F)[C@@H]4C[C@@H](OC(O4)(C)C)CC(=O)OC(C)(C)C)N(C)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C4CC(OC(O4)(C)C)CC(=O)OC(C)(C)C)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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